5(4H)-Oxazolone, 2-phenyl-4-(2-pyrrolidinylidene)-
Description
The compound 5(4H)-Oxazolone, 2-phenyl-4-(2-pyrrolidinylidene)- belongs to the oxazolone family, a class of heterocyclic molecules characterized by a five-membered ring containing both oxygen and nitrogen. These compounds exhibit diverse biological and photophysical properties, driven by the electronic and steric effects of their substituents. For instance, substitutions at the 4-position (e.g., pyridinylmethylene, benzylidene, or trimethoxybenzylidene) influence binding affinity to kinases, fluorescence quantum yields, and catalytic activity in organic synthesis .
Properties
CAS No. |
40051-96-5 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
4-(3,4-dihydro-2H-pyrrol-5-yl)-2-phenyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C13H12N2O2/c16-13-11(10-7-4-8-14-10)15-12(17-13)9-5-2-1-3-6-9/h1-3,5-6,16H,4,7-8H2 |
InChI Key |
QJMMKJLGBCVTRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)C2=C(OC(=N2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hippuric Acid with Aldehydes
One of the most common and well-documented methods involves the reaction of hippuric acid (N-benzoylglycine) with aromatic aldehydes in the presence of acetic anhydride and catalysts such as zinc oxide or sodium acetate. This method yields 2-phenyl-4-arylidene-5(4H)-oxazolones efficiently at moderate temperatures (around 80°C) with good yields (typically 70-90%).
- Reaction conditions: Hippuric acid (or substituted analogues), aromatic aldehyde, acetic anhydride, catalyst (ZnO or sodium acetate), reflux at ~80°C for 3-4 hours.
- Mechanism: The carboxyl group of hippuric acid is activated by acetic anhydride, facilitating intramolecular nucleophilic attack by the amide nitrogen, followed by condensation with the aldehyde to form the oxazolone ring with an exocyclic double bond at C-4.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis of 2-phenyl-5(4H)-oxazolones from hippuric acid and aldehydes in the presence of acetic anhydride and catalysts such as dodecatungstophosphoric acid, samarium, or ruthenium(III) chloride. This method significantly reduces reaction time (minutes instead of hours) and improves yields.
Cyclization via Acid Chloride Intermediates
Another approach involves converting aromatic carboxylic acids to their acid chlorides (using reagents like oxalyl chloride or thionyl chloride), which then react with amino acids or their esters to form oxazolones upon cyclization. This method is useful for preparing substituted oxazolones with specific functional groups.
Specific Preparation of 5(4H)-Oxazolone, 2-phenyl-4-(2-pyrrolidinylidene)-
While direct literature on the exact preparation of 5(4H)-Oxazolone, 2-phenyl-4-(2-pyrrolidinylidene)- is limited, the compound can be rationally synthesized by adapting the general oxazolone synthesis methods with a pyrrolidine-containing aldehyde or ketone.
Proposed Synthetic Route
- Starting materials: Hippuric acid (2-phenylglycine derivative) and 2-pyrrolidinone-derived aldehyde or ketone.
- Reagents: Acetic anhydride as dehydrating agent; catalysts such as zinc oxide or sodium acetate.
- Procedure: Reflux hippuric acid with the pyrrolidinylidene aldehyde in acetic anhydride and catalyst to promote cyclization and condensation, forming the oxazolone ring with the 2-pyrrolidinylidene substituent at C-4.
This approach is consistent with the synthesis of other 4-substituted oxazolones reported in the literature.
Comparative Data Table of Preparation Methods for 2-Substituted 5(4H)-Oxazolones
Research Findings and Notes
- The choice of catalyst and reaction conditions significantly affects the yield and purity of the oxazolone product. Zinc oxide and sodium acetate are common catalysts that promote efficient cyclization.
- Microwave-assisted synthesis offers a greener and faster alternative with comparable or better yields.
- The presence of electron-withdrawing or electron-donating groups on the aldehyde influences the reaction rate and product stability.
- The preparation of oxazolones with bulky or heterocyclic substituents (such as pyrrolidinylidene) may require optimization of reaction conditions to prevent side reactions or decomposition.
- Characterization of the synthesized oxazolones is typically performed by FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm the structure and purity.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The oxazolone ring undergoes nucleophilic attacks at its electrophilic C-5 carbonyl group. For example:
-
Amine-mediated ring opening : Secondary amines (e.g., morpholine, piperazine) react with the oxazolone ring under microwave irradiation (100°C, 15 min), leading to benzamide derivatives via nucleophilic attack and subsequent ring cleavage .
-
Alcoholysis : Ethanol reacts with the oxazolone at room temperature, producing ester derivatives through nucleophilic acyl substitution .
Key conditions :
| Reaction Partner | Conditions | Product Yield |
|---|---|---|
| Morpholine | Microwave, 100°C | 82–94% |
| Ethanol | RT, 24 h | 68% |
Diels-Alder Cycloadditions
The exocyclic double bond at C-4 acts as a dienophile in [4+2] cycloadditions:
-
Reacts with electron-rich dienes (e.g., furans, cyclopentadiene) under Lewis acid catalysis (ZnCl₂ or BF₃·Et₂O) to form bicyclic adducts .
-
Mechanism : Lewis acid activation enhances the electrophilicity of the β-carbon, facilitating diene attack .
Example :
Electrophilic Substitution at the Aromatic Ring
The C-2 phenyl group participates in electrophilic aromatic substitution (EAS):
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl ring .
-
Halogenation : Electrophilic bromination occurs regioselectively at the meta position using Br₂/FeBr₃ .
Substituent effects :
| Substituent (C-2 phenyl) | Reaction Rate (Relative to H) |
|---|---|
| -OCH₃ | 0.45 |
| -NO₂ | 1.82 |
| -Cl | 1.34 |
Tandem Ring-Opening/Recyclization
The compound participates in domino reactions under basic conditions:
-
Base-induced ring opening : NaOH (1M) cleaves the oxazolone ring to form a keto-amide intermediate.
-
Intramolecular cyclization : The pyrrolidinylidene group reacts with the keto group, forming a fused bicyclic lactam .
Experimental protocol :
Photochemical Reactions
UV irradiation (λ = 254 nm) induces geometric isomerization and dimerization:
-
E/Z isomerization : The exocyclic double bond undergoes reversible photoisomerization.
-
[2+2] Cycloaddition : Prolonged UV exposure leads to dimer formation via head-to-tail coupling .
Quantum yield data :
| Process | Φ (mol·einstein⁻¹) |
|---|---|
| E → Z isomerization | 0.32 ± 0.03 |
| Dimer formation | 0.11 ± 0.02 |
Biological Activity-Related Modifications
The compound serves as a precursor for bioactive derivatives:
-
Anticancer agents : Condensation with aryl aldehydes under ultrasound/PEG-400 produces 4-arylidene derivatives with IC₅₀ values of 8–12 μM against A549 lung cancer cells .
-
Antimicrobial hybrids : Sulfonamide conjugation at C-2 yields derivatives with MIC values of 4–16 μg/mL against Pseudomonas aeruginosa .
Structure-Activity Relationship :
Scientific Research Applications
2-Phenyl-4-(pyrrolidin-2-ylidene)oxazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(pyrrolidin-2-ylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Kinase Inhibition
- 2-Phenyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone (C6): This derivative demonstrates potent inhibition of death-associated protein kinases (DAPK1 and DAPK3), with IC50 values of 69 nM and 225 nM, respectively. The pyridinyl group enhances selectivity for DAPKs over other kinases, making it a valuable neuroprotective agent. It reduces Aβ peptide secretion and prevents neuronal cell death in models of Alzheimer’s disease .
Benzylidene Oxazolones (e.g., DI) :
These compounds inhibit ZIPK (zipper-interacting protein kinase) and ROCKII (Rho-associated kinase II) with high specificity. The 3-pyridinylmethylene substituent in DI contributes to its binding affinity, suggesting that heterocyclic substituents at the 4-position are critical for kinase targeting .
Tyrosinase Inhibition
- Morpholine-Oxazolone Hybrids (4a–4f) :
Derivatives combining oxazolone and morpholine rings exhibit strong tyrosinase inhibition (IC50 values comparable to Kojic acid). The morpholine ring enhances solubility and interaction with the enzyme’s active site, highlighting the role of polar substituents in bioactivity .
Photophysical Properties
- 4-Arylidene-5(4H)-Oxazolones: Coordination with palladium (e.g., in complexes 6a) suppresses the hula-twist deactivation pathway, increasing fluorescence quantum yields from <1% (free oxazolone) to 12%. The arylidene substituent’s conjugation length and electron-donating groups (e.g., methoxy) further enhance emission properties . Comparison: A pyrrolidinylidene group, being non-aromatic, may reduce conjugation and fluorescence efficiency compared to arylidene derivatives.
- Nonlinear Optical Properties: Derivatives like 2-phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one exhibit promising nonlinear optical behavior due to extended π-conjugation from the trimethoxybenzylidene group. Such properties are absent in simpler alkyl-substituted oxazolones .
Data Tables
Table 2: Photophysical Properties
Biological Activity
5(4H)-Oxazolone, 2-phenyl-4-(2-pyrrolidinylidene)-, also known as 2-phenyl-4-pyrrolidin-2-ylidene-4H-oxazol-5-one, is a compound that belongs to the oxazolone family. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The exploration of these compounds is crucial in drug discovery and development.
- Molecular Formula : C16H15N1O2
- Molecular Weight : 249.26 g/mol
- CAS Registry Number : 17606-70-1
- InChIKey : VFDOKJVMHZUBTN-SDNWHVSQSA-N
Anti-inflammatory Activity
Research indicates that oxazolones exhibit significant anti-inflammatory properties. A study demonstrated that derivatives of oxazolones can inhibit the enzyme cyclooxygenase (COX), particularly COX-2, which plays a pivotal role in inflammation and pain signaling. For instance, some derivatives showed IC50 values lower than those of established COX inhibitors like celecoxib, indicating potent anti-inflammatory effects .
Analgesic Effects
The analgesic activity of 5(4H)-Oxazolone derivatives was assessed using various pharmacological tests such as the writhing test and hot plate test in animal models. These studies revealed that certain derivatives possess strong analgesic properties comparable to conventional analgesics. For example, one compound demonstrated significant reduction in pain response in the writhing test, highlighting its potential as an analgesic agent .
Antioxidant Activity
The antioxidant capacity of 5(4H)-Oxazolone derivatives was evaluated through in vitro assays measuring lipid peroxidation inhibition. Certain compounds exhibited an average inhibition rate of approximately 86.5%, suggesting a robust antioxidant effect. The presence of specific substituents on the oxazolone ring influenced this activity, indicating that structural modifications can enhance antioxidant properties .
Antimicrobial Properties
Some studies have reported the antimicrobial activity of oxazolones against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways, making these compounds potential candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of oxazolones is heavily influenced by their molecular structure. Modifications at specific positions on the oxazolone ring can enhance or diminish their biological effects. For instance:
- Substituents such as phenyl or pyrrolidine groups have been shown to improve anti-inflammatory and analgesic activities.
- The introduction of electron-donating or withdrawing groups can significantly alter the pharmacological profile of these compounds .
Study on Lipoxygenase Inhibition
In a detailed investigation into the lipoxygenase inhibition properties of various oxazolone derivatives, compound 4c was highlighted as a potent inhibitor with an IC50 value of 41 μM. This study underscored the potential for these compounds to be developed as therapeutic agents targeting inflammatory pathways .
Analgesic Activity Assessment
A comparative study involving several new oxazolones demonstrated that those with specific structural features showed superior analgesic effects compared to traditional pain relievers. The findings suggest a promising avenue for developing novel analgesics based on the oxazolone scaffold .
Data Table: Biological Activities of Selected Oxazolone Derivatives
Q & A
Basic Research Questions
Q. What are the common synthesis routes for 5(4H)-oxazolone derivatives, and how can their yields be optimized?
- Answer : Two primary methods are widely reported:
- Hippuric acid-based synthesis : Achieves ~92% yield via condensation with aromatic aldehydes under acetic anhydride and sodium acetate catalysis .
- Solvent-free synthesis : Utilizes catalysts like HPWO, Sm, or RuCl for unsaturated derivatives, offering high efficiency (short reaction times, ambient conditions) .
- Optimization : Catalyst loading (e.g., 0.6 g for oxazolones) and solvent-free conditions enhance yields .
Q. Which spectroscopic and electrochemical techniques are critical for characterizing oxazolone derivatives?
- Answer :
- Structural analysis : FTIR (functional groups), H/C NMR (substituent arrangement), and mass spectrometry (molecular ion confirmation) .
- Electronic properties : UV-Vis (π-π* transitions, energy gap ~3.02 eV) and cyclic voltammetry (HOMO/LUMO: -5.87 eV/-2.85 eV) .
- Advanced : LC-ESI-MS/MS or GC-EI-MS for low-polarity derivatives .
Q. How are oxazolone derivatives evaluated for biological activity?
- Answer : Cytotoxicity assays are conducted using cell lines, with structural validation via mass spectrometry. For example, imidazolone hybrids show anticonvulsant activity via MES/scPTZ tests, with substituents like 2-hydroxyethyl enhancing efficacy .
Advanced Research Questions
Q. How do density functional theory (DFT) studies correlate with experimental electronic properties of oxazolone derivatives?
- Answer : DFT predicts absorption spectra (e.g., π-π* transitions at ~370 nm) and frontier molecular orbitals. Experimental HOMO/LUMO values (-5.87 eV/-2.85 eV) align with DFT-calculated energy gaps (~3.02 eV), validating charge-transfer mechanisms .
Q. What strategies resolve contradictions in photophysical data across oxazolone studies?
- Answer : Discrepancies in absorption/emission maxima (e.g., 370 nm vs. 465 nm) arise from substituent effects (electron-donating/withdrawing groups) and solvent polarity. Methodological standardization (solvent, concentration) and DFT modeling can reconcile differences .
Q. How do catalytic mechanisms differ in solvent-free vs. traditional synthesis of oxazolones?
- Answer :
- Solvent-free : HPWO acts as a Brønsted acid, activating carbonyl groups for condensation. Sm/RuCl facilitate Lewis acid-mediated cyclization .
- Traditional : Acetic anhydride promotes dehydration, while sodium acetate stabilizes intermediates via enolate formation .
Q. What structural features enhance nonlinear optical (NLO) properties in oxazolone derivatives?
- Answer : Coplanar aromatic systems (e.g., Z-configuration olefinic bonds) and electron-rich substituents (e.g., trimethoxybenzylidene) improve NLO activity. The title compound exhibits a second-harmonic generation (SHG) value 1.8× urea, attributed to π-conjugation and dipole alignment .
Q. How are oxazolone derivatives applied in material science and biosensing?
- Answer :
- Optoelectronics : High photoluminescence quantum yields make them suitable for OLEDs .
- Biosensors : Oxazolone-triazine hybrids serve as fluorophores for protein binding studies due to Stokes shifts and solvent-dependent emission .
Methodological Notes
- Data Validation : Cross-reference spectroscopic data with computational models (e.g., Gaussian software for DFT) to ensure accuracy .
- Catalyst Screening : Use response surface methodology (RSM) to optimize catalyst mass and reaction time .
- Crystallography : Single-crystal X-ray diffraction (e.g., SMART/SAINT software) resolves deviations from coplanarity in substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
